1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

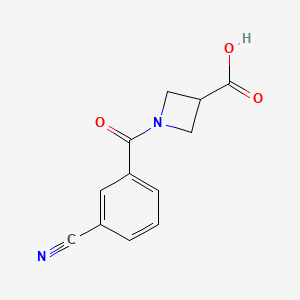

The compound 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid is systematically named according to IUPAC guidelines as This compound . This nomenclature reflects its core azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) substituted at position 1 with a 3-cyanobenzoyl group and at position 3 with a carboxylic acid moiety.

The structural representation (Figure 1) consists of:

- An azetidine ring (C₃H₆N) with nitrogen at position 1.

- A benzoyl group attached to the nitrogen, substituted with a cyano (-C≡N) group at the benzene ring's meta position (carbon 3).

- A carboxylic acid (-COOH) group at the azetidine ring's position 3.

SMILES Notation :

O=C(C1CN(C(=O)C2=CC=CC(=C2)C#N)C1)O

InChIKey :

QZQKFYJYNDQHLY-UHFFFAOYSA-N

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 1407081-48-4 , which distinguishes it from structurally related analogs. Its molecular formula, C₁₂H₁₀N₂O₃ , has been validated through high-resolution mass spectrometry and elemental analysis.

Molecular Weight :

230.22 g/mol (calculated from isotopic composition).

Validation Data :

| Property | Value | Source |

|---|---|---|

| Empirical Formula | C₁₂H₁₀N₂O₃ | |

| Exact Mass | 230.0691 Da | |

| XLogP3 (Partition Coefficient) | 1.2 |

Properties

IUPAC Name |

1-(3-cyanobenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-5-8-2-1-3-9(4-8)11(15)14-6-10(7-14)12(16)17/h1-4,10H,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPXMYQERNAWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features an azetidine ring substituted with a cyanobenzoyl group and a carboxylic acid functional group. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems.

Enzyme Inhibition

Research indicates that derivatives of azetidine-3-carboxylic acids can act as inhibitors of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. For instance, modifications to the benzoyl fragment in related compounds have shown significant inhibitory activity against HNE, suggesting that similar structural features may confer biological activity to this compound .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Study on Neutrophil Elastase Inhibition

A study synthesized various N-benzoylindazole derivatives and evaluated their inhibitory effects on HNE. The results indicated that structural modifications significantly impacted their IC50 values, highlighting the importance of specific substituents for enhancing biological activity .

Larvicidal Activity Against Aedes aegypti

In another study, compounds inspired by natural products were tested for their effectiveness against Aedes aegypti larvae. Although not directly related to this compound, the findings suggest that similar structural motifs could lead to significant biological effects, emphasizing the potential for developing new insecticides from azetidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for the development of new drugs.

Case Study: Antiviral Activity

Research indicates that compounds with similar azetidine structures exhibit antiviral properties, particularly against HIV. The presence of the cyanobenzoyl moiety may enhance binding affinity to viral targets, potentially leading to effective antiviral drugs.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies suggest that azetidine derivatives can possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective inhibition observed |

| Escherichia coli | Significant antibacterial action |

The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function, facilitated by the compound's ability to penetrate bacterial membranes due to its lipophilic nature.

Building Block in Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its structural features allow for further modifications, enabling the synthesis of more complex molecules.

Synthetic Routes

Utilizing advanced retrosynthesis analysis tools, various synthetic routes can be designed to obtain this compound efficiently. The azetidine ring provides a scaffold for further functionalization, which can lead to diverse derivatives with enhanced biological activities.

Comparison with Similar Compounds

Comparison with Similar Azetidine-3-Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below compares 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid with structurally related azetidine-3-carboxylic acid derivatives, highlighting key substituents, molecular weights, and biological relevance:

Key Comparative Insights

Fluorinated analogs (e.g., Compound 28f and Siponimod ) leverage trifluoromethyl groups for metabolic stability and lipophilicity, which may improve blood-brain barrier penetration (as seen in Siponimod’s CNS activity).

Siponimod’s long plasma half-life (56.6 hours) is attributed to its lipophilic cyclohexyl and trifluoromethyl groups, which slow hepatic clearance .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels routes for protected azetidines (e.g., 1-Boc-azetidine-3-carboxylic acid ), where strain-release reactions or cyanide displacement (e.g., NaCN in DMSO ) are employed.

- Yields for similar derivatives (e.g., Compound 28f at 48% ) suggest that introducing electron-withdrawing groups may require optimized conditions.

Biological Activity: Siponimod demonstrates that azetidine-3-carboxylic acid derivatives can achieve high selectivity for S1P receptors (S1P1/S1P5), with substituents dictating receptor subtype affinity . The cyanobenzoyl group’s planar structure may favor π-π stacking in binding pockets, contrasting with bulkier groups like benzhydryl (1-benzhydrylazetidine-3-carboxylic acid ), which prioritize steric effects.

Physicochemical and Pharmacological Data

Preparation Methods

General Synthetic Strategy

The preparation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid generally follows these key steps:

- Step 1: Synthesis of N-substituted azetidine-3-carbonitrile intermediate (e.g., N-benzyl-3-cyanoazetidine).

- Step 2: Conversion of the cyano group to a carboxylic acid or carboxylic acid ester via acidic hydrolysis or methanolysis.

- Step 3: Deprotection or further functionalization to yield the target azetidine-3-carboxylic acid derivative.

This approach leverages the reactivity of the cyano group and the azetidine ring to introduce the carboxylic acid functionality while maintaining the N-substitution pattern.

Preparation of N-Substituted Azetidine-3-Carbonitrile Intermediate

The key intermediate, N-benzyl-3-cyanoazetidine, can be prepared by reacting 3-hydroxyazetidine derivatives with alkylsulfonyl halides (e.g., mesyl chloride) to form a good leaving group, followed by nucleophilic substitution with alkali metal cyanide in the presence of a phase transfer catalyst.

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 3-Hydroxyazetidine + Mesyl chloride | Formation of mesylate intermediate |

| 2 | Mesylate + Alkali metal cyanide + Phase transfer catalyst | Nucleophilic substitution to form 3-cyanoazetidine derivative |

| Catalyst | Lipophilic phase transfer catalyst (e.g., Adogen 464) | Enhances cyanide ion transfer into organic phase |

This method provides a convenient route to the cyano-substituted azetidine intermediate, which is essential for subsequent transformations.

Conversion of Cyano Group to Carboxylic Acid (or Ester)

The cyano group in N-benzyl-3-cyanoazetidine is converted to a carboxylic acid methyl ester by reaction with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, at elevated temperatures (50–100 °C). This step is a key esterification/hydrolysis reaction.

| Parameter | Details |

|---|---|

| Starting material | N-benzyl-3-cyanoazetidine |

| Reagents | Methanol, concentrated sulfuric acid (strong acid catalyst) |

| Temperature | 50–100 °C (reflux conditions preferred) |

| Reaction time | Approximately 2 hours or until completion (monitored by GLC) |

| Work-up | Addition of ice water, basification with ammonia, extraction with methylene chloride |

| Product | N-benzyl azetidine-3-carboxylic acid methyl ester |

After ester formation, the methyl ester can be hydrolyzed under aqueous conditions at elevated temperature to yield the free carboxylic acid.

Deprotection and Final Functionalization

If the N-substituent is a protecting group such as benzyl, it can be removed by catalytic hydrogenolysis using palladium catalysts under hydrogen atmosphere, yielding the free azetidine-3-carboxylic acid derivative.

| Step | Conditions | Outcome |

|---|---|---|

| Hydrogenolysis | Palladium catalyst, hydrogen gas, ambient or mild temperature | Removal of benzyl protecting group |

| Hydrolysis | Water, elevated temperature | Conversion of ester to acid |

This step yields the final azetidine-3-carboxylic acid derivative, which can then be functionalized further, such as by acylation with 3-cyanobenzoyl chloride to introduce the 1-(3-cyanobenzoyl) substituent on the azetidine nitrogen.

Alternative Preparation via 1-Benzylazetidin-3-ol Intermediate

Another synthetic route involves preparing 1-benzylazetidin-3-ol derivatives as intermediates by reacting epoxy halides with benzylamine in organic solvents (e.g., cyclohexane) at 10–50 °C over 12–36 hours. The azetidin-3-ol intermediate can then be converted to the corresponding 3-cyanoazetidine and subsequently to carboxylic acid derivatives.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Epoxy halide + Benzylamine | Organic solvent (cyclohexane), 10–50 °C, 12–36 h | Formation of 1-benzylazetidin-3-ol |

| Conversion to 3-cyanoazetidine | Known procedures (not detailed) | Intermediate for carboxylic acid derivatives |

This route highlights the versatility of azetidine intermediates in synthesizing various derivatives, including this compound.

Summary Table of Key Preparation Steps

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methodologies for 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions between 3-cyanobenzoic acid (CAS 1877-72-1, C₈H₅NO₂) and azetidine-3-carboxylic acid (CAS 36476-78-5, C₄H₇NO₂) using carbodiimide-based coupling reagents (e.g., EDCl/HOBt). Post-synthesis purification typically involves reversed-phase HPLC or column chromatography with gradients of acetonitrile/water. Purity validation should use NMR (¹H/¹³C) and LC-MS to confirm structural integrity and exclude side products like unreacted precursors or acylurea byproducts .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow standard PPE protocols (gloves, lab coat, goggles) due to potential irritancy. In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the cyanobenzoyl group. Avoid exposure to moisture or acidic/basic conditions, which may degrade the azetidine ring .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural conformation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should resolve azetidine ring protons (δ 3.5–4.0 ppm) and aromatic protons from the cyanobenzoyl group (δ 7.5–8.3 ppm).

- LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z ~247) and assess purity (>95%).

- FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) functional groups.

Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Perform systematic solubility studies using a standardized protocol (e.g., shake-flask method at 25°C). Test solvents like DMSO, methanol, and aqueous buffers (pH 2–10). Measure solubility via UV-Vis spectroscopy (λmax ~270 nm for the cyanobenzoyl group) and compare with computational predictions (e.g., COSMO-RS). Document solvent polarity and hydrogen-bonding parameters to identify discrepancies caused by solvent-analyte interactions .

Q. What experimental strategies can elucidate the compound’s metabolic stability in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Quantify half-life (t₁/₂) and identify metabolites (e.g., hydrolysis of the azetidine ring or cyanobenzoyl group).

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.

- Plasma Stability : Test in plasma at 37°C to evaluate esterase-mediated hydrolysis.

These data inform structure-activity relationship (SAR) optimization for drug discovery .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) using ATP-binding assays (e.g., ADP-Glo™).

- Molecular Docking : Model interactions between the cyanobenzoyl group and kinase ATP-binding pockets (PDB: 1M17).

- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, PC-3) with IC₅₀ determination via MTT assays.

Correlate inhibitory activity with structural modifications (e.g., substituents on the azetidine ring) .

Q. What are the challenges in assessing the environmental impact of this compound, and how can they be addressed?

- Methodological Answer :

- Ecotoxicity : Conduct acute toxicity tests using Daphnia magna or algae (OECD 202/201 guidelines) due to lack of existing data .

- Degradation Studies : Use UV/H₂O₂ advanced oxidation processes (AOPs) to assess photolytic breakdown and identify intermediates via HRMS.

- QSAR Modeling : Predict bioaccumulation (logP ~1.5) and persistence using EPI Suite™.

Address data gaps by collaborating with environmental toxicology labs .

Contradictions and Research Gaps

- Safety Data : Limited ecotoxicological data (e.g., LC₅₀, NOEC) require experimental validation .

- Synthetic Yields : Reported yields vary (30–70%) depending on coupling reagent efficiency; optimize via Design of Experiments (DoE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.